Reactive violet 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Reactive Violet 1 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing textiles, particularly cotton fabrics. This compound is characterized by its vibrant violet color and is widely used in various industrial applications due to its excellent colorfastness and stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Violet 1 typically involves the reaction of an aromatic amine with a diazonium salt, followed by coupling with a suitable coupling component. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the dye.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is then purified through filtration, crystallization, and drying to obtain the dye in its pure form.

化学反应分析

Types of Reactions: Reactive Violet 1 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amine derivatives.

Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled pH and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce amine derivatives.

科学研究应用

Chemistry

Reactive Violet 1 is utilized as a model compound in studies focusing on dye degradation and photocatalytic processes. Its structure allows researchers to investigate the mechanisms of dye breakdown under various conditions, contributing to the development of more efficient degradation methods for textile effluents.

Biology

In biological research, this compound is employed in staining techniques to visualize cellular components. Its ability to bind covalently with biological substrates makes it an effective tool for histological studies, aiding in the identification of specific cell types and structures.

Medicine

The potential medical applications of this compound are being explored in photodynamic therapy (PDT). Research indicates that the dye can be activated by light to produce reactive oxygen species that can target and destroy cancer cells. Additionally, it is being investigated as a diagnostic tool due to its fluorescence properties .

Industry

In industrial applications, this compound is widely used for textile dyeing, paper printing, and as a colorant in various products. Its reactive nature allows it to form strong covalent bonds with fibers, resulting in excellent colorfastness and resistance to washing and light exposure .

Degradation Studies

A study conducted by Muneer et al. evaluated the degradation of this compound using gamma radiation. The research demonstrated that irradiation effectively reduced the dye's absorbance and chemical oxygen demand (COD), indicating significant degradation at doses as low as 5 kGy . The study proposed a degradation pathway involving the breakdown of azo groups into simpler compounds such as carboxylic acids and carbon dioxide.

| Radiation Dose (kGy) | Absorbance Change | COD Reduction (%) |

|---|---|---|

| 2 | Significant | 30 |

| 5 | Major | 60 |

| 10 | Extensive | 80 |

| 15 | Complete | >90 |

Biological Decolorization

Another study focused on the use of halo-alkaliphilic bacteria (Nesterenkonia sp.) for the decolorization of this compound. The findings indicated that this bacterium could effectively degrade the dye under alkaline conditions, showcasing its potential for bioremediation applications in wastewater treatment .

作用机制

The mechanism of action of Reactive Violet 1 involves the formation of covalent bonds with the substrate, typically through nucleophilic substitution reactions. The dye molecules react with hydroxyl or amino groups on the substrate, forming stable covalent bonds. This results in the dye being permanently attached to the substrate, providing excellent colorfastness and resistance to washing and light.

相似化合物的比较

- Reactive Green 19

- Reactive Orange 84

- Reactive Yellow 81

Comparison: Reactive Violet 1 is unique due to its specific molecular structure, which imparts its characteristic violet color. Compared to other reactive dyes, it offers superior colorfastness and stability, making it highly desirable for industrial applications. While other reactive dyes like Reactive Green 19 and Reactive Orange 84 also form covalent bonds with substrates, their color properties and specific applications may vary.

生物活性

Reactive Violet 1 (RV1) is a synthetic dye commonly used in the textile industry. Its biological activity has been the subject of various studies, focusing on its environmental impact, toxicity, and potential for biodegradation. This article presents a comprehensive overview of the biological activity of this compound, including data tables, research findings, and case studies.

This compound belongs to the class of reactive dyes, characterized by their ability to form covalent bonds with textile fibers. This property makes them particularly effective for dyeing cotton and other cellulosic materials. However, the extensive use of these dyes raises concerns regarding their environmental persistence and toxicity.

Toxicity Studies

Toxicological assessments have demonstrated that this compound exhibits mutagenic properties. A study conducted by the European Commission found that treatment with Disperse Violet 1 (a related compound) resulted in a significant increase in gene mutations in bacterial assays. The results indicated a dose-dependent relationship between exposure levels and mutagenic effects .

Table 1: Summary of Toxicity Findings

| Study Type | Organism | Result |

|---|---|---|

| Mutagenicity Test | Bacteria (Ames Test) | Induction of gene mutations |

| Sub-chronic Toxicity | Wistar Rats | No mortality at doses up to 20 mg/kg bw |

Environmental Impact

The environmental impact of this compound has been extensively studied due to its recalcitrance and toxicity. The dye is resistant to conventional wastewater treatment processes, leading to its accumulation in aquatic environments. Research indicates that RV1 can adversely affect aquatic life, causing toxicity in various organisms.

Biodegradation Studies

Recent advancements in biodegradation techniques have shown promise for the effective removal of this compound from wastewater. Various microorganisms have been identified as capable of degrading this dye under aerobic and anaerobic conditions.

Case Study: Biodegradation Using Nesterenkonia sp.

A study highlighted the effectiveness of a halo-alkaliphilic bacterium, Nesterenkonia sp., in decolorizing this compound. The bacterium demonstrated significant degradation capabilities, achieving over 90% color removal under optimized conditions .

Table 2: Biodegradation Efficiency of Nesterenkonia sp.

| Parameter | Value |

|---|---|

| Initial Dye Concentration | 100 mg/L |

| Decolorization Rate | >90% within 48 hours |

| Optimal pH | 9-10 |

Photocatalytic Degradation

Another promising approach for degrading this compound involves photocatalysis using titanium dioxide (TiO2). A study reported that under solar irradiation, TiO2 effectively degraded RV1 by approximately 85% within 20 minutes when subjected to optimal conditions .

Table 3: Photocatalytic Degradation Results

| Catalyst | Dye Concentration | Decolorization Efficiency |

|---|---|---|

| TiO2 (Degussa P25) | 50 mg/L | 85% in 20 minutes |

属性

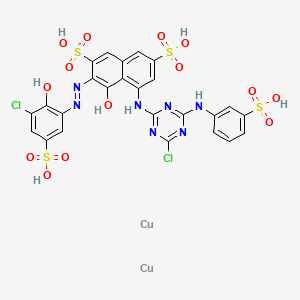

IUPAC Name |

3-[(3-chloro-2-hydroxy-5-sulfophenyl)diazenyl]-5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid;copper |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2N7O14S4.2Cu/c26-15-7-14(51(43,44)45)9-17(21(15)35)33-34-20-18(52(46,47)48)5-10-4-13(50(40,41)42)8-16(19(10)22(20)36)29-25-31-23(27)30-24(32-25)28-11-2-1-3-12(6-11)49(37,38)39;;/h1-9,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,28,29,30,31,32);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIZTAVUUUPKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)Cl)O)S(=O)(=O)O.[Cu].[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2Cu2N7O14S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12239-45-1 |

Source

|

| Record name | C.I. Reactive Violet 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。